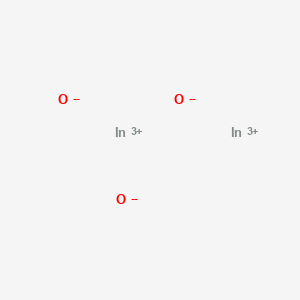
Indium oxide (InO)
Cat. No. B3418635
Key on ui cas rn:
12672-71-8
M. Wt: 130.817 g/mol
InChI Key: NQBRDZOHGALQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08802590B2
Procedure details


For example, Japanese Patent Application Laid-open No. HEI 08-091838 (hereinafter, referred to as Patent Document 1) discloses a method of manufacturing an indium oxide including: a first step of leaching out an indium inclusion with a nitric acid to obtain an indium nitrate solution; a second step of extracting, with an organic solvent, an indium ion from the indium nitrate solution obtained in the first step, and performing back extraction on an extract obtained, to obtain an indium aqueous solution; and a third step of hydrolyzing the indium aqueous solution obtained in the second step, and roasting an indium hydroxide obtained, to obtain an indium oxide.



Name
Identifiers


|
REACTION_CXSMILES
|
[O-2].[In+3:2].[O-2].[O-2].[In+3].[In].[N+:7]([O-:10])([OH:9])=[O:8]>>[N+:7]([O-:10])([O-:9])=[O:8].[In+3:2].[N+:7]([O-:10])([O-:9])=[O:8].[N+:7]([O-:10])([O-:9])=[O:8] |f:0.1.2.3.4,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[In+3].[O-2].[O-2].[In+3]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[In]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[In+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
